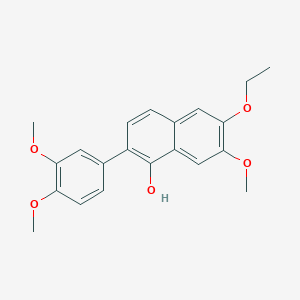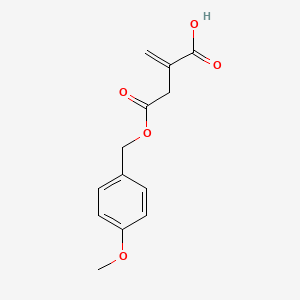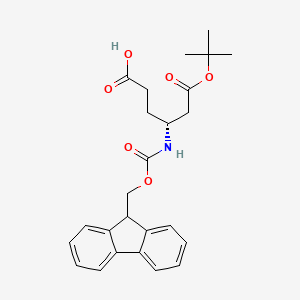
Fmoc-beta-D-HomoGlu-OtBu
Übersicht
Beschreibung
“Fmoc-beta-D-HomoGlu-OtBu” is a residue used in peptide synthesis. It is also known as “Fmoc- ®-3-aminoadipic acid-α-tert-butyl ester” or "Fmoc-D-β-HomoGlu-OtBu" . The molecular weight is 439.50 and the molecular formula is C25H29NO6 .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular structure of “Fmoc-beta-D-HomoGlu-OtBu” is represented by the molecular formula C25H29NO6 . The molecular weight of this compound is 439.50 .Chemical Reactions Analysis
The Fmoc group is widely used as a main amine protecting group in peptide synthesis . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis
“Fmoc-beta-D-HomoGlu-OtBu” is a solid substance . It appears as an off-white powder . The melting point is 101.4 °C . It conforms to structure as per 1H-NMR and 13C-NMR .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Fmoc-beta-D-HomoGlu-OtBu: is a specialty chemical used in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is utilized for peptide synthesis, especially when incorporating unnatural amino acids into peptides . Its protective groups are crucial for the correct folding of peptides, which is essential for studying protein interactions and functions.
Hydrogel Formation
Fmoc-functionalized amino acids: , like Fmoc-beta-D-HomoGlu-OtBu, have been used to construct hydrogels . These materials can respond to changes in pH, temperature, or other environmental factors, making them useful for controlled drug delivery systems and tissue engineering scaffolds.
Wirkmechanismus
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
As a derivative of glutamic acid , it may interact with biological systems in a similar manner to this amino acid
Biochemical Pathways
Given its role in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As a compound used in proteomics research , it may influence protein structure or function, but further studies are needed to confirm this.
Eigenschaften
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHCALVMGCTSL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-D-HomoGlu-OtBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



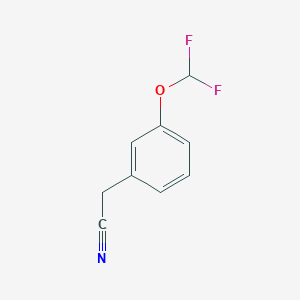

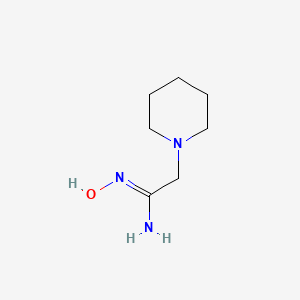

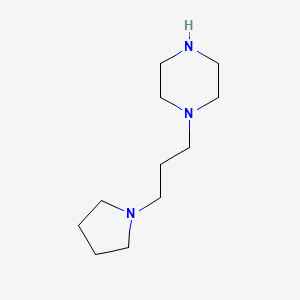


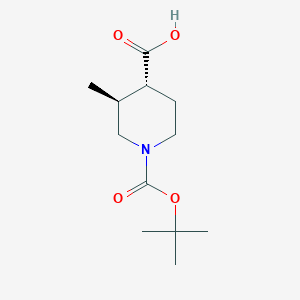
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
